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Flufenamate

Cat. No.: B1227613
M. Wt: 280.22 g/mol
InChI Key: LPEPZBJOKDYZAD-UHFFFAOYSA-M
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Description

Historical Perspectives in Chemical and Biological Research

Flufenamic acid (FFA) was first synthesized in 1963 by a team of scientists at Parke-Davis led by Claude Winder. wikipedia.org This discovery was part of a broader research effort into fenamates, a class of NSAIDs, which also led to the invention of mefenamic acid in 1961 and meclofenamic acid in 1964. wikipedia.org

From its inception, the primary focus of research on Flufenamate was its function as an inhibitor of cyclooxygenase (COX) enzymes. wikipedia.orgmedchemexpress.com Like other NSAIDs, its mechanism of action was understood to involve the blockage of these enzymes, thereby preventing the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. wikipedia.orgnih.gov

Early chemical interest in this compound was also sparked by its unique molecular structure. A notable feature is the presence of a trifluoromethyl group, as compounds containing fluorine often exhibit enhanced pharmacokinetic properties. wikipedia.org Furthermore, this compound is a highly polymorphic molecule, meaning it can exist in multiple crystal forms. wikipedia.orgresearchgate.net Researchers have identified at least eight distinct polymorphic forms, making this compound a subject of significant interest in the fields of crystallography and pharmaceutical materials science for studying the factors that govern crystal packing and conformation. wikipedia.orgresearchgate.net

Table 1: Chemical and Physical Data of this compound

Property Value
Formula C₁₄H₁₀F₃NO₂ wikipedia.org
Molar Mass 281.234 g·mol⁻¹ wikipedia.org
IUPAC Name 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid wikipedia.org
Class Anthranilic acid derivative (Fenamate) wikipedia.org
Initial Research Focus Cyclooxygenase (COX) inhibitor wikipedia.org

Evolution of Academic Research Focus on this compound Beyond Initial Characterization

While the anti-inflammatory properties of this compound defined its initial research chapter, the academic focus began to pivot significantly approximately thirty years after its discovery. nih.govnih.gov As its use in medicine waned, its utility as a tool in basic ionic channel research expanded, breathing new life into the compound's scientific relevance. nih.govresearchgate.net

A Shift to Ion Channel Modulation: The 1990s marked the emergence of this compound as a potent modulator of various ion channels. nih.govnih.gov This discovery opened up new avenues for its use as a pharmacological tool to probe the function of these essential membrane proteins. Research demonstrated that this compound has a broad spectrum of activity, affecting multiple types of ion channels. medchemexpress.comnih.govresearchgate.net Its effects are typically rapid and reversible, making it a convenient tool for experimental studies. nih.govresearchgate.net

The molecular identities of the specific ion channels targeted by this compound were further elucidated in the 2000s. nih.gov It is now known to modulate non-selective cation channels, chloride channels, and also potassium, calcium, and sodium channels. nih.govmedchemexpress.comnih.gov This broad-spectrum activity, while making it a versatile research tool, also necessitates careful interpretation of experimental results. nih.govresearchgate.net

Table 2: Selected Ion Channels Modulated by this compound

Channel Type Effect Effective Concentration Range
Non-selective Cation Channels Modulation nih.govnih.gov Varies by specific channel
Chloride Channels Blockade nih.govmedchemexpress.commedchemexpress.com Varies by specific channel
Potassium (K⁺) Channels Activation nih.govmedchemexpress.commedchemexpress.com Up to 10⁻³ M for two-pore channels nih.govnih.gov
Calcium (Ca²⁺) Channels Blockade (L-type) medchemexpress.commedchemexpress.com Micromolar concentrations
Sodium (Na⁺) Channels Modulation nih.govnih.gov Micromolar concentrations
TRPM4 Channels Inhibition nih.govresearchgate.net As low as 10⁻⁶ M nih.govnih.gov

Advanced Structural and Mechanistic Studies: In recent years, advanced analytical techniques have provided deeper insights into this compound's interactions with its biological targets. X-ray crystallography studies of this compound bound to human cyclooxygenase-2 (COX-2) revealed that the inhibitor binds within the cyclooxygenase channel in an inverted orientation. rcsb.org This research also highlighted that this compound, along with other fenamates, can act as a substrate-selective inhibitor, preferentially inhibiting the oxygenation of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) over arachidonic acid, depending on the peroxide tone of the enzyme. rcsb.org

Emerging Areas of Investigation: The academic exploration of this compound continues to diversify into novel areas:

Neurobiology: It is being studied as a potential therapeutic agent for spinal cord injury. Research has shown it can inhibit the Sur1-Trpm4 channel, which is implicated in secondary hemorrhage and blood-spinal cord barrier disruption following injury. thno.org

Androgen Receptor Inhibition: Researchers have developed analogs of Flufenamic acid as antagonists of the androgen receptor (AR). These studies aim to create novel inhibitors of AR-mediated transcription, which plays a crucial role in prostate-related diseases. nih.gov

Antimicrobial Research: In vitro studies have investigated the activity of this compound against Candida albicans biofilms, suggesting it may have potential applications in preventing or treating these resilient fungal communities, particularly in combination with standard antifungal agents. nih.gov

Medicinal Chemistry Scaffolding: The core structure of this compound has been used as a starting point in medicinal chemistry. For example, researchers have created new potential inhibitors for transthyretin by replacing a phenyl ring in the this compound structure with a carborane moiety. mdpi.com

This evolution from a classical NSAID to a multifaceted pharmacological tool underscores the enduring value of this compound in the academic research landscape, providing insights into a wide array of biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F3NO2- B1227613 Flufenamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZBJOKDYZAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3NO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Research

Established Synthetic Pathways of Flufenamate and Related Anthranilic Acid Derivatives

The traditional and most established method for synthesizing flufenamic acid and its analogs is the Ullmann condensation. This reaction involves the coupling of an o-halo-substituted benzoic acid with an appropriate aniline (B41778) derivative. Specifically for flufenamic acid, the synthesis is achieved by reacting 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline.

The process is typically carried out in the presence of a base, such as potassium carbonate, and a copper catalyst, often in the form of copper powder or its salts. The reaction is generally conducted in a high-boiling point solvent, like n-amyl alcohol, at elevated temperatures. While widely used, this method can present challenges, including product yields of around 50% and potential contamination of the final product with residual copper, which can be problematic for certain applications. Variations of this method may utilize an excess of the reacting aniline as the solvent to mitigate costs and improve reaction conditions.

Novel Synthetic Methodologies for this compound Production (e.g., Transition-Metal-Free Conditions)

In response to the limitations of classical methods, research has focused on developing more efficient and environmentally benign synthetic routes. A significant advancement is the creation of a transition-metal-free pathway for the synthesis of flufenamic acid.

This novel methodology centers on the coupling of nitrosobenzenes with boronic acids to form the crucial diarylamine core of the molecule. The process is noted for being experimentally straightforward, rapid, and performed under mild conditions. It demonstrates a broad tolerance for various functional groups, which is a considerable advantage. This approach not only avoids the use of metal catalysts, aligning with the principles of green chemistry, but also provides a valuable experimental model for undergraduate organic chemistry laboratories to explore modern synthetic reactions. The synthesis allows for a comparative analysis of different methods for preparing the nitrosobenzene (B162901) precursors and evaluating the yields of the subsequent coupling reaction.

Derivatization Strategies and Analog Development for Research Purposes

The flufenamic acid scaffold is a versatile template for chemical modification to develop analogs for various research applications. Derivatization strategies primarily target the carboxylic acid and the secondary amine functionalities, as both are crucial for its biological interactions.

Key derivatization approaches include:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters (e.g., methyl ester) or amides to probe the importance of this acidic moiety.

Alteration of the Amine Linker: The secondary amine can be replaced with other atoms, such as oxygen or sulfur, to evaluate the role of the N-H group in molecular interactions.

Structural Rigidification: Tricyclic analogs have been synthesized to explore the effects of conformational restriction on activity.

Substitution on the Aromatic Rings: Introducing different electron-donating or electron-withdrawing groups onto the phenyl rings can modulate the electronic properties and binding affinities of the analogs.

These strategies have been employed to create libraries of flufenamic acid derivatives to investigate their potential as inhibitors of the androgen receptor and as agonists for bitter taste receptors. For instance, a focused library was generated via Ullmann coupling between o-chlorobenzoic acid and various anilines to develop novel inhibitors of androgen receptor-mediated transcription. Similarly, amides of flufenamic acid have been synthesized by coupling with amino acid hydrochlorides using dicyclohexylcarbodiimide (B1669883) (DCC). The trifluoromethyl group is a key feature, contributing to the existence of numerous conformational polymorphs and making flufenamic acid a promising starting point for structural modifications.

Coordination Chemistry and Metal Complexes of this compound

The carboxylic acid group in flufenamic acid makes it an excellent ligand for coordinating with metal ions, leading to the formation of a wide array of metal-flufenamate complexes. The coordination of metal ions can significantly alter the physicochemical properties of the parent molecule. Research has explored complexes with various transition metals, including manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).

Synthesis and Physicochemical Characterization of Metal-Flufenamate Complexes

Metal-flufenamate complexes are typically synthesized by reacting a soluble metal salt, often a chloride or acetate, with sodium or potassium this compound in an aqueous or alcoholic solution. The sodium this compound is prepared in situ by dissolving flufenamic acid in a solution of sodium hydroxide. In some cases, mixed-ligand complexes are prepared by introducing an auxiliary ligand, such as a nitrogen-donor heterocyclic compound (e.g., neocuproine, 2,2'-bipyridine), into the reaction mixture.

The resulting complexes are isolated as crystalline or polycrystalline powders and are characterized by a suite of physicochemical techniques:

Elemental Analysis (EA) and Flame Atomic Absorption Spectrometry (FAAS): These methods are used to determine the chemical composition and metal content of the complexes, confirming their stoichiometry.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is crucial for confirming the coordination of the this compound ligand to the metal ion.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of coordinated or solvated water or ethanol (B145695) molecules.

Synthesized Metal-Flufenamate Complexes and Their Formulas
Metal IonComplex FormulaReference
Mn(II)[Mn3(fluf)6(H2O)(EtOH)]·3EtOH
Co(II)[Co(fluf)2(EtOH)(H2O)]·H2O
Ni(II)[Ni(fluf)2(EtOH)(H2O)]·H2O
Cu(II)[Cu2(fluf)4(DMF)2]
Cu(II)[Cu(fluf)2·H2O]
Zn(II)[Zn(fluf)2·H2O]
Zn(II)[Zn3(dmso)2(flu)6]
Zn(II)[ZnCl(flu)(neo)]

Spectroscopic and Structural Analysis of this compound Coordination Modes

The way in which the this compound ligand binds to the central metal ion is a key aspect of its coordination chemistry. This is primarily investigated using spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis:

FTIR Spectroscopy: The deprotonation of the carboxylic acid upon coordination is confirmed by the disappearance of the broad ν(O-H) band and the appearance of two new bands corresponding to the antisymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group (COO⁻). The difference between the wavenumbers of these two bands (Δν) is a diagnostic tool used to infer the coordination mode of the carboxylate group, such as monodentate, bidentate chelating, or bridging.

UV-Visible and Fluorescence Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and ligand-to-metal charge transfer bands. Some zinc complexes of this compound have been shown to exhibit intense green fluorescence upon irradiation with UV light.

Structural Analysis:

Theoretical and Computational Studies of Metal-Ligand Interactions

Computational methods are increasingly used to complement experimental data and provide deeper insight into the nature of metal-ligand interactions in this compound complexes.

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and stability of this compound and its complexes. These studies can predict molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and the energies of molecular orbitals (HOMO and LUMO), which are important for understanding the electronic transitions observed in UV-Vis spectra. For instance, DFT has been used to understand how the choice of solvent affects the electronic structure and stability of different molecular conformations of flufenamic acid itself.

Structural and Conformational Research of Flufenamate

Polymorphism and Solvatomorphism Studies of Flufenamic Acid

Flufenamic acid is distinguished by its extensive polymorphism, the ability of a compound to exist in multiple crystalline forms. mdpi.comnih.gov At least nine polymorphic forms have been identified, with eight of them having been structurally characterized, making it one of the most polymorphic small organic molecules known. nih.govnih.govmdpi.com This prolific polymorphism has been a subject of research for over four decades. nih.gov The first crystal structure, designated as form III, was reported in 1973, followed by form I nearly a decade later. nih.gov More recently, forms II and IV through VIII were identified, showcasing the compound's complex solid-state behavior. nih.govnih.gov Studies have shown that form III is the most thermodynamically stable of the characterized polymorphs. nih.gov

The discovery of these various forms has often been facilitated by advanced techniques such as polymer-induced heteronucleation (PIHn) and solid-solid transformations at low temperatures. nih.gov The formation of different polymorphs can also be influenced by processing methods; for instance, heating mixtures of FFA with microcrystalline cellulose (B213188) can induce recrystallization into multiple polymorphic forms. mdpi.com

In addition to polymorphism, flufenamic acid also exhibits solvatomorphism, where the solvent molecule becomes incorporated into the crystal lattice. A notable example is the solvatomorphic structure formed with methanol (B129727) (FAM), which was identified when FFA was crystallized from a methanol solution. nih.govacs.org In contrast, crystallization from ethanol (B145695) yields the standard, non-solvated form (FA). nih.gov X-ray structural analysis reveals distinct differences between the FA and FAM structures, particularly in their intermolecular interactions and crystal packing, which are influenced by the presence of the methanol molecule. nih.govacs.org

Table 1: Crystal Data and Structural Parameters for Flufenamic Acid (FA) and its Methanol Solvatomorph (FAM)

ParameterFlufenamic Acid (FA)Flufenamic Acid Methanolate (FAM)
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/c
Interplanar Angle (Benzene Rings)43.67°49.25°
Key Distinguishing FeatureStandard non-solvated formContains methanol solvent molecule in the crystal lattice

Conformational Analysis in Solution and Solid State (e.g., using NMR, X-ray)

The conformation of flufenamic acid, particularly the relative orientation of its two phenyl rings, is a key determinant of its polymorphic behavior. mdpi.com This conformation is primarily described by the dihedral angle τ1 [C2-N-C3-C7]. mdpi.com Both solid-state and solution-state analytical techniques have been employed to investigate these conformational preferences.

In the solid state, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the various polymorphic forms. nih.govnih.govnih.gov These studies have revealed that the different polymorphs arise from distinct molecular conformations. nih.gov For example, analysis of the standard form (FA) and its methanol solvatomorph (FAM) shows a significant difference in the interplanar angle between the two benzene (B151609) rings, increasing from 43.67° in FA to 49.25° in FAM, an effect attributed to the presence of the methanol solvent. acs.org

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY), is a powerful tool for determining the conformational preferences of FFA. mdpi.comdntb.gov.ua These studies have been conducted in various solvents, including dimethyl sulfoxide-d6 (DMSO-d6) and supercritical carbon dioxide (scCO2), to understand how the environment affects the molecular structure. mdpi.commdpi.com

Quantitative analysis identifies four primary stable conformers (A, B, C, and D) which can be grouped based on the rotation of the trifluoromethyl-substituted ring (A/C vs. B/D) and the rotation of the carboxylic acid group (A/B vs. C/D). researchgate.net Research has shown that the populations of these conformers shift dramatically depending on the solvent. In DMSO-d6, the populations of the A+C and B+D conformer groups are nearly equal (49/51 ± 4%). mdpi.com However, in a mixed solvent of supercritical CO2 and DMSO-d6, the equilibrium shifts significantly to favor the B+D conformers (17/83 ± 5%). mdpi.com This demonstrates that the conformational preferences in solution can be markedly different from those locked in the solid crystal lattice and are highly sensitive to the surrounding medium. mdpi.comacs.org

Table 2: Conformational Population of Flufenamic Acid in Different Solvents

SolventConformer Group A+C PopulationConformer Group B+D PopulationPrimary Analytical Method
DMSO-d649% (± 4%)51% (± 4%)2D NOESY NMR
scCO2 + DMSO-d617% (± 5%)83% (± 5%)2D NOESY NMR
POPC Lipid Membrane56.6%43.4%MAS NOESY NMR

Supramolecular Architecture and Crystal Engineering Principles of Flufenamate Forms

The solid-state structures of flufenamic acid polymorphs and cocrystals are governed by a network of non-covalent interactions, a key focus of crystal engineering. nih.govucc.ieacs.org These interactions dictate the packing of molecules in the crystal lattice and the resulting supramolecular architecture.

A dominant feature in the crystal structure of flufenamic acid is the formation of hydrogen-bonded dimers. nih.gov Adjacent molecules link head-to-head via classical O-H···O hydrogen bonds between their carboxylic acid groups, establishing a robust supramolecular synthon known as the R²₂(8) ring motif. nih.gov These dimeric units can then form further hydrogen bonds, creating more complex motifs like the R³₃(14) ring and extending into one-dimensional molecular chains. nih.gov

Beyond the primary hydrogen bonds, other interactions play a crucial role in stabilizing the crystal packing. These include:

π···π Stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

C-H···π Interactions: Where a C-H bond points towards the face of an aromatic ring. nih.gov

C-O···π Interactions: Involving the lone pair of an oxygen atom and an aromatic ring. nih.gov

The principles of crystal engineering have been applied to modify the properties of flufenamic acid by forming multicomponent crystals, or cocrystals, with other molecules (coformers). ispe.orgmdpi.comrsc.org For example, cocrystals of FFA have been successfully synthesized with coformers like nicotinamide, theophylline, and ethenzamide. ispe.orgmdpi.comrsc.orgnih.gov In these cocrystals, the robust acid-pyridine or acid-amide heterosynthons often direct the assembly, where the carboxylic acid of FFA forms a strong hydrogen bond with a nitrogen atom on the coformer. ucc.iemdpi.comnih.gov This approach not only creates new solid forms but can also be used to alter physicochemical properties. rsc.org Furthermore, the supramolecular synthon rationale has been extended to design organic salts of flufenamic acid that can form supramolecular gels. acs.orgnih.govresearchgate.net

Table 3: Key Supramolecular Synthons in Flufenamic Acid Forms

Synthon TypeDescriptionObserved In
Acid-Acid Homosynthon (R²₂(8))Dimer formed by hydrogen bonds between carboxylic acid groups of two FFA molecules.Pure FFA polymorphs, FFA-CNB cocrystal. nih.govnih.gov
Acid-Amide HeterosynthonHydrogen bond between FFA's carboxylic acid and an amide group of a coformer.FFA-Ethenzamide (ETZ) cocrystal. nih.gov
Acid-Pyridine HeterosynthonHydrogen bond between FFA's carboxylic acid and a pyridine (B92270) nitrogen of a coformer.FFA-Nicotinamide cocrystal. ucc.ie

Impact of Trifluoromethyl Group on this compound Conformational Preferences

A defining structural feature of flufenamic acid is the presence of a trifluoromethyl (-CF3) group on one of its phenyl rings. mdpi.comresearchgate.net This electron-withdrawing group is considered a decisive factor responsible for the compound's remarkable number of conformational polymorphs, setting it apart from other fenamates like mefenamic acid and tolfenamic acid. mdpi.comdntb.gov.uadntb.gov.ua

The -CF3 group influences the molecule's electronic properties and conformational flexibility, particularly the rotation around the N-phenyl bond. mdpi.comresearchgate.net This rotation gives rise to different conformers, which can then pack into distinct crystal lattices, leading to polymorphism. mdpi.com

Comparative studies have highlighted the unique behavior of flufenamic acid. For instance, when analyzing conformational preferences in different media, FFA often shows different trends compared to mefenamic and tolfenamic acids. mdpi.com In a study involving a model lipid membrane (POPC), the predominant conformer group for mefenamic and tolfenamic acids was B+D, whereas for flufenamic acid, it was the A+C group. mdpi.com This reversal in preference underscores the significant impact of the -CF3 group. mdpi.com Similarly, in DMSO solution, FFA again showed conformational preferences that differed significantly from the other two fenamates. mdpi.com This distinct conformational behavior, driven by the trifluoromethyl group, is central to understanding the unique solid-state landscape of flufenamic acid. mdpi.comresearchgate.net

Molecular and Cellular Pharmacology Research of Flufenamate

Cyclooxygenase (COX) Inhibition Mechanisms and Pathways

Flufenamic acid, a member of the non-steroidal anti-inflammatory drug (NSAID) family, is recognized for its anti-inflammatory properties which are largely attributed to its interaction with cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923), which are crucial mediators of inflammation. wikipedia.org

Mechanistic Studies of COX-1 and COX-2 Inhibition

Flufenamate acts as a non-selective inhibitor of both COX-1 and COX-2 isoenzymes. wikipedia.orgpatsnap.com This inhibition is a reversible and competitive process. wikipedia.org The active site of COX-2 is approximately 25% larger than that of COX-1, a structural difference that influences the interaction with various substrates and inhibitors. acs.org

Structural and biophysical studies have provided insights into the binding of flufenamic acid to COX enzymes. Crystal structures of human COX-2 in complex with flufenamic acid reveal that the inhibitor binds within the cyclooxygenase channel in an inverted orientation. nih.gov Specifically, the carboxylate group of flufenamic acid interacts with Tyrosine-385 and Serine-530 at the upper part of the channel. nih.gov The interaction with Tyrosine-385 has been shown to be particularly important for the binding affinity of fenamic acids. acs.org

Interestingly, some fenamic acids, including flufenamic acid, can exhibit substrate-selective inhibition of COX-2. nih.gov This means they can inhibit the oxygenation of endocannabinoid substrates more effectively than that of arachidonic acid. nih.gov This selective inhibition is influenced by the cellular peroxide tone; the presence of lipid peroxides can reduce this substrate-selective effect. nih.gov While flufenamic acid inhibits both COX-1 and COX-2, its inhibition of COX-2 is primarily responsible for its therapeutic effects. patsnap.com

Some research has also pointed towards COX-independent mechanisms of action for certain NSAIDs. For instance, flufenamic acid has been observed to inhibit the cytokine-mediated induction of COX-2 in HT-29 human colon cancer cells, a process at least partially mediated through the inhibition of NF-κB. nih.gov

Role in Prostaglandin (B15479496) Biosynthesis Modulation in Cellular Models

The primary mechanism by which this compound exerts its anti-inflammatory effect is through the reduction of prostaglandin synthesis. nih.govresearchgate.net Prostaglandins are synthesized from arachidonic acid via the COX pathway. wikipedia.org By inhibiting COX enzymes, this compound effectively blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins like PGE2 and PGF2α, as well as thromboxanes. acs.orgnih.gov

The inhibition of prostaglandin synthesis by this compound has been demonstrated to affect cellular processes. For example, in multiple myeloma cells, the inhibition of enzymes like aldo-keto reductases (which are involved in prostaglandin synthesis) by compounds including flufenamic acid has been linked to the modulation of drug resistance. plos.org Specifically, certain aldo-keto reductases can metabolize prostaglandin D2 (PGD2) to 11β-PGF2α, and their inhibition can impact cell differentiation and proliferation. researchgate.net

The ability of this compound to inhibit prostaglandin synthesis is also relevant in the context of uterine contractility. glowm.com Prostaglandins like PGE2 and PGF2α are known to stimulate uterine contractions, and inhibitors of their synthesis, such as this compound, can suppress this activity. glowm.com

Ion Channel Modulation and Electrophysiological Research

Beyond its well-established role as a COX inhibitor, flufenamic acid has emerged as a significant modulator of various ion channels, a discovery that has expanded its application in physiological research. researchgate.netmedchemexpress.com Its effects on ion channels are typically rapid and reversible. nih.govmedchemexpress.com

Non-Selective Cation Channel Interactions

Flufenamic acid is widely recognized as an antagonist of non-selective cation channels (NSCCs). physiology.org It has been shown to inhibit a broad spectrum of Transient Receptor Potential (TRP) channels, including TRPC3, TRPC7, TRPM2, TRPM3, TRPM4, TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV4. medchemexpress.com However, it can also act as an activator for at least two TRP channels, TRPC6 and TRPA1. medchemexpress.com

The interaction of flufenamic acid with TRP channels can be direct. For instance, it has been shown to interact directly with TRPC4, TRPC5, and TRPC6. nih.gov The effective concentrations for these modulatory effects can vary significantly, with the inhibition of the TRPM4 channel occurring at concentrations as low as 10⁻⁶ M. researchgate.netmedchemexpress.com In some cellular systems, like Aplysia bag cell neurons, flufenamic acid has paradoxically been found to potentiate, rather than inhibit, a cation current, leading to the activation of an inward current consistent with the opening of a non-selective cation channel. physiology.org

Chloride Channel Modulation Studies

Flufenamic acid is considered a classic blocker of chloride channels. nih.govmedchemexpress.com It affects a variety of these channels which are crucial for physiological processes such as cell volume regulation, transepithelial transport, and maintaining cellular excitability. nih.gov The cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-dependent chloride channel, was one of the first ion channels identified as a target for flufenamic acid. nih.gov this compound inhibits CFTR through a direct interaction, producing an open-channel block that is more pronounced at positive voltages. nih.gov

In addition to CFTR, flufenamic acid has been shown to inhibit Ca²⁺-activated Cl⁻ channels in oocytes. physiology.org

Potassium Channel Activity Research (e.g., TRESK, Slo2.1, BKCa)

Flufenamic acid also modulates the activity of several types of potassium channels. medchemexpress.comnih.gov

TRESK Channels : Flufenamic acid is known to enhance the activity of TWIK-related K⁺ (TREK-1) channels, which belong to the two-pore domain potassium channel family. westminster.ac.uk TRESK (also known as KCNK18) activation leads to cellular hyperpolarization, making cells less excitable. scbt.com Other fenamates and the experimental drug BL-1249 also activate TREK-1 channels. westminster.ac.ukresearchgate.net

Slo2.1 Channels : Flufenamic acid and other fenamates act as low-potency, partial agonists of human Slo2.1 channels, which are regulated by intracellular sodium. nih.gov The interaction is biphasic, with an initial rapid activation followed by a slower inhibition phase. nih.gov Research suggests that fenamates bind to two distinct sites on Slo2.1 channels: an extracellularly accessible site for activation and a cytoplasmically accessible site within the pore for inhibition. nih.gov The activation of these channels by fenamates appears to be independent of COX activity. nih.gov Studies have identified specific residues in the pore helix and S6 segment of the Slo2.1 channel that are critical for its activation and gating. researchgate.net

BKCa Channels : While direct activation of large-conductance calcium-activated potassium (BKCa) channels by flufenamic acid is not as extensively documented in the provided context, the modulation of other potassium channels and the general classification of this compound as a potassium channel activator suggests a broad spectrum of activity on this channel family. medchemexpress.com Some compounds that indirectly activate TRESK channels, like Charybdotoxin, are potent inhibitors of BK channels. scbt.com

Interactive Data Table: Ion Channel Modulation by this compound

Channel Family Specific Channel Effect of this compound
Non-Selective Cation Channels TRPC3, C7, M2, M3, M4, M5, M7, M8, V1, V3, V4 Inhibition medchemexpress.com
TRPC6, A1 Activation medchemexpress.com
Chloride Channels CFTR Inhibition nih.gov
Ca²⁺-activated Cl⁻ channels Inhibition physiology.org
Potassium Channels TRESK (TREK-1) Activation westminster.ac.uk

Calcium and Sodium Channel Research

Flufenamic acid (FFA) has been identified as a modulator of various ion channels, including those for calcium and sodium. researchgate.netmedchemexpress.com Early research in 1976 indicated that FFA affects calcium and sodium uptake in lymphoid cells. wm.edu More recent studies have further elucidated these effects.

FFA has been shown to inhibit voltage-gated sodium currents in hippocampal pyramidal neurons in a dose-dependent manner, with an IC50 of 189 μM. nih.govnih.gov This action involves slowing the inactivation process of the sodium current and shifting the inactivation curve toward more hyperpolarized potentials. nih.govnih.gov The recovery from inactivation is also affected in a voltage-dependent manner, being slower at more hyperpolarized potentials. nih.gov These modulations of sodium channel gating lead to a decrease in neuronal excitability, reducing repetitive firing and abolishing burst firing in CA1 pyramidal neurons. nih.govnih.gov

In addition to its effects on sodium channels, FFA has been reported to reduce calcium-dependent hyperpolarization in the lamprey spinal cord, which is likely due to an inhibition of calcium currents. nih.gov It is also used as a blocker of calcium-activated cationic currents. nih.gov

Specific Receptor Binding and Activation Mechanisms (e.g., TRPM4, TAS2R14)

This compound's interactions extend to specific receptors, most notably the Transient Receptor Potential Melastatin 4 (TRPM4) channel and the bitter taste receptor TAS2R14.

Flufenamic acid is a known inhibitor of the TRPM4 channel, with effective concentrations in the micromolar range (10⁻⁶ M). researchgate.netmedchemexpress.com In fact, TRPM4 exhibits a higher affinity for FFA compared to many other ion channels. researchgate.net Due to its rapid and reversible effects, FFA is a widely used tool in research to block TRPM4 channels. researchgate.net

Recent research has also shed light on this compound's role as a potent agonist for TAS2R14, a G-protein coupled receptor (GPCR) involved in bitter taste perception. biorxiv.orgresearchgate.netresearchgate.net Cryo-electron microscopy structures have revealed that flufenamic acid, along with other agonists like aristolochic acid, binds to intracellular pockets of the TAS2R14 receptor, which is a distinct activation mechanism compared to most GPCRs that bind ligands in an extracellular orthosteric site. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov Structural analyses show that flufenamic acid can have a dual binding mode, with one molecule in a canonical extracellular binding site and another at an intracellular location, interacting with transmembrane helices and the G-protein. researchgate.net The activation of TAS2R14 by this compound occurs at micromolar concentrations, with a reported EC50 of 270 nM for IP1 accumulation and 340 nM in a cAMP assay. researchgate.net The receptor couples with G-protein subtypes gustducin (B1178931) and Gi for signal transduction. biorxiv.orgnih.gov

Enzyme and Receptor Interactions Beyond Cyclooxygenases

Beyond its primary anti-inflammatory mechanism of cyclooxygenase inhibition, this compound interacts with a variety of other enzymes and receptors, influencing diverse cellular signaling pathways.

Aldo-Keto Reductase (AKR) Family Inhibition (e.g., AKR1C1, AKR1C3)

Flufenamic acid is a known inhibitor of the aldo-keto reductase (AKR) family, particularly isoforms AKR1C1 and AKR1C3. plos.orgupenn.edu AKR1C3 is of particular interest as it is overexpressed in certain cancers and is involved in the synthesis of potent androgens. plos.orgupenn.eduunito.it While flufenamic acid and other N-phenylanthranilates are potent inhibitors of AKR1C3, they are generally non-selective, also inhibiting the highly related AKR1C1 and AKR1C2 isoforms. plos.orgupenn.edudrugbank.com This lack of selectivity is a challenge, as AKR1C1 and AKR1C2 are involved in the inactivation of androgens, meaning their inhibition can be counterproductive in some therapeutic contexts. upenn.edu

Flufenamic acid has served as a lead compound for the development of more selective AKR1C3 inhibitors. drugbank.comnih.gov Structural studies have shown that flufenamic acid binds to the enzyme's active site. plos.org

Peroxisome Proliferator-Activated Receptors (PPARs) Activation Research

Flufenamic acid is among the non-steroidal anti-inflammatory drugs (NSAIDs) that have been shown to bind to and activate peroxisome proliferator-activated receptors (PPARs). researchgate.netpatsnap.com Specifically, research has demonstrated that flufenamic acid is a ligand for both PPARα and PPARγ. researchgate.netnih.gov PPARs are ligand-activated transcription factors that play crucial roles in regulating glucose and lipid metabolism, as well as inflammation. researchgate.netacs.orgsmw.ch The activation of PPARs by this compound provides a molecular basis for some of its biological effects that are independent of cyclooxygenase inhibition. researchgate.netpatsnap.com For instance, the activation of PPARγ is linked to adipocyte differentiation. researchgate.net

Androgen Receptor (AR) Transcriptional Activity Modulation

Several studies have revealed that flufenamic acid can block the transcriptional activity of the androgen receptor (AR). nih.govnih.gov The AR is a key driver in the progression of prostate cancer. mdpi.com Flufenamic acid has been identified as a compound that can bind to the AR and modulate its function. nih.gov Specifically, it has been shown to bind to the BF3 site on the AR's ligand-binding domain. researchgate.netplos.org This interaction can inhibit AR-mediated transcription. nih.gov Flufenamic acid has also been used as a basis for developing novel AR inhibitors that bind to the hormone-binding site and block AR transcriptional activity. nih.govnih.gov

Inhibition of Sulfotransferases (e.g., Phenol (B47542) Sulfotransferase, Catechol Sulfotransferase)

Flufenamic acid, along with other fenamic acid derivatives, has been reported to inhibit the activity of cytosolic sulfotransferases (SULTs). researchgate.netdovepress.comnih.gov These enzymes are important in the detoxification of xenobiotics and the metabolism of endogenous compounds. nih.gov Specifically, fenamates have been shown to impair human liver SULT activity. researchgate.net Research has indicated that flufenamic acid can inhibit phenol sulfotransferase. dovepress.com The inhibition of these enzymes can have significant effects on the metabolism and disposition of various drugs and endogenous substances. nih.gov

Interactive Data Table: this compound's Molecular Targets and Effects

Target Class Specific Target Effect Reported Concentration/Potency
Ion ChannelVoltage-gated Sodium ChannelInhibition, slows inactivationIC50 = 189 μM nih.govnih.gov
Ion ChannelCalcium-activated Cation ChannelBlocker-
Ion ChannelTRPM4InhibitionEffective at 10⁻⁶ M researchgate.netmedchemexpress.com
GPCRTAS2R14AgonistEC50 = 270 nM (IP1), 340 nM (cAMP) researchgate.net
EnzymeAldo-Keto Reductase 1C1 (AKR1C1)InhibitionPotent but non-selective upenn.edu
EnzymeAldo-Keto Reductase 1C3 (AKR1C3)InhibitionPotent but non-selective plos.orgupenn.edu
Nuclear ReceptorPeroxisome Proliferator-Activated Receptor α (PPARα)Ligand, Activation-
Nuclear ReceptorPeroxisome Proliferator-Activated Receptor γ (PPARγ)Ligand, Activation-
Nuclear ReceptorAndrogen Receptor (AR)Inhibition of transcriptional activity-
EnzymePhenol SulfotransferaseInhibition-
EnzymeCatechol SulfotransferaseInhibition-

Prostaglandin F Synthase Binding and Reduction of Activity

Flufenamic acid (FFA) is recognized for its interaction with prostaglandin F synthase, an enzyme also known as aldo-keto reductase 1C3 (AKR1C3). wm.edu This enzyme is crucial in the biosynthesis of prostaglandins, specifically in converting Prostaglandin H2 (PGH2) to Prostaglandin F2α (PGF2α) and Prostaglandin D2 (PGD2) to 11β-PGF2α. wm.edu The binding of flufenamic acid to this enzyme leads to a reduction in its activity, which is a key aspect of its pharmacological profile, distinct from its well-known inhibition of cyclooxygenase (COX) enzymes. patsnap.comnih.gov

Research utilizing X-ray crystallography has provided detailed insights into this interaction. nih.gov These studies have revealed that flufenamic acid binds to human AKR1C3 at two distinct sites: the enzyme's active site and a beta-hairpin loop located at the opposite end of the central beta-barrel. nih.gov This dual-site binding underscores a specific mechanism for inhibiting the enzyme's function. The interaction at the active site directly interferes with the enzyme's catalytic activity. wm.edunih.gov This inhibition of prostaglandin F synthase by flufenamic acid highlights it as a COX-independent target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: Flufenamic Acid Binding to Prostaglandin F Synthase (AKR1C3)

Target EnzymeBinding SitesConsequence of BindingReference
Prostaglandin F Synthase (AKR1C3)Active SiteReduction of enzyme activity nih.gov
Beta-hairpin loopInhibition of enzyme function nih.gov

Intracellular Signaling Pathway Modulation

Flufenamic acid modulates key intracellular signaling pathways, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov The NF-κB signaling cascade is a central regulator of genes involved in inflammation and immune responses. nih.govnih.gov The inhibitory action of flufenamic acid on this pathway is a significant component of its anti-inflammatory effects. nih.govmdpi.com

The primary mechanism of inhibition involves preventing the activation and subsequent nuclear translocation of NF-κB. mdpi.comscispace.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins called IκB. nih.gov Inflammatory stimuli trigger the degradation of IκB, freeing NF-κB to move into the nucleus and activate pro-inflammatory gene transcription. nih.gov Research has shown that flufenamic acid can suppress this process. For instance, in a mouse model of Vibrio cholerae infection, flufenamic acid was found to suppress the nuclear translocation of NF-κB in the intestine. mdpi.com This action prevents the transcription of NF-κB target genes, thereby reducing the production of pro-inflammatory mediators. nih.gov Studies have also demonstrated that this inhibition of the NF-κB signaling pathway by low concentrations of flufenamic acid can promote the osteogenic differentiation of human mesenchymal stem cells. mdpi.comscispace.com

Table 2: Research Findings on NF-κB Pathway Inhibition by Flufenamic Acid

Cellular ContextObserved EffectMechanismReference
General Inflammatory ModelsReduced transcription of pro-inflammatory mediatorsInhibition of NF-κB activation nih.gov
Mouse Intestine (in vivo)Suppression of NF-κB nuclear translocationPrevents NF-κB from reaching its nuclear targets mdpi.com
Human Mesenchymal Stem CellsEnhanced osteogenic differentiationInhibition of the NF-κB signaling pathway mdpi.comscispace.com

Flufenamic acid has been observed to influence cellular energy metabolism, particularly glycolysis. Studies conducted on isolated perfused rat livers revealed that flufenamic acid increases the rate of glycolysis and glycogenolysis. nih.gov This effect is considered a compensatory response to a decrease in mitochondrial ATP production caused by the drug's ability to uncouple oxidative phosphorylation. nih.gov By disrupting the efficiency of ATP synthesis in mitochondria, the cell is forced to up-regulate alternative energy-producing pathways like glycolysis to meet its energy demands. nih.gov

A key regulator of cellular energy homeostasis is the 5' AMP-activated protein kinase (AMPK). mdpi.comtechscience.com Flufenamic acid has been shown to activate AMPK. medchemexpress.comnih.gov AMPK activation is a known mechanism for stimulating glycolysis. techscience.com It acts by phosphorylating key enzymes such as 6-phosphofructo-2-kinase, which in turn boosts the glycolytic flux. techscience.com Therefore, the activation of AMPK by flufenamic acid provides a mechanistic link to the observed increase in glycolysis. nih.govmedchemexpress.com

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a parallel route for glucose metabolism that originates from the glycolytic intermediate glucose-6-phosphate. biomolther.org The PPP and glycolysis are tightly interconnected, and the flux of glucose into either pathway is regulated based on the cell's metabolic needs for NADPH, ATP, and biosynthetic precursors like ribose-5-phosphate. biomolther.orgaklectures.com While flufenamic acid directly stimulates glycolysis, its specific, direct influence on the pentose phosphate pathway has not been extensively detailed in the reviewed literature. However, given the direct link and shared intermediates between the two pathways, alterations in glycolytic flux could potentially influence PPP activity. biomolther.org

Flufenamic acid possesses antioxidant properties, contributing to its pharmacological profile alongside its anti-inflammatory actions. nih.gov This activity involves the ability to scavenge reactive oxygen species (ROS), which are highly reactive molecules such as superoxide (B77818) anions and hydroxyl radicals that can cause cellular damage when present in excess. nih.gov Oxidative stress, resulting from an imbalance between ROS production and the cell's ability to neutralize them, is a common feature of inflammatory conditions. nih.gov

The mechanisms by which antioxidant compounds scavenge ROS can vary. They may directly react with and neutralize free radicals, or they can terminate the oxidative chain reactions that propagate damage to biological macromolecules like proteins, lipids, and DNA. nih.gov Some antioxidants function by chelating redox-active metal ions, such as copper and iron, which prevents them from participating in reactions that generate ROS, like the Fenton reaction. While the precise, detailed mechanisms for flufenamic acid are an area of ongoing investigation, its documented ability to act as an antioxidant and ROS scavenger adds another dimension to its capacity to mitigate inflammation-related cellular damage. nih.govmedchemexpress.com

Structure Activity Relationship Sar Studies

General Structure-Activity Relationships for Anthranilic Acid Derivatives (Fenamates)

Fenamates are derivatives of anthranilic acid, which is an aminobenzoic acid with an N-phenyl substituent. ebi.ac.uk Their anti-inflammatory, analgesic, and antipyretic properties are well-documented. researchgate.netmdpi.com General SAR studies on this class have revealed several key structural features that are essential for their activity.

Position of the Carboxylic Acid Group : The placement of the carboxyl function on the anthranilic acid ring is critical. Derivatives of 2-aminobenzoic acid are biologically active, whereas their 3- and 4-aminobenzoic acid counterparts are not. pharmacy180.comslideshare.net

Carboxylic Acid Isosteres : The carboxylic acid group can be replaced with an isosteric tetrazole group while retaining anti-inflammatory activity. pharmacy180.comslideshare.net

Substitution on the Anthranilic Acid Ring : In general, adding substituents to the anthranilic acid ring (the ring bearing the carboxyl group) tends to diminish the compound's biological activity. pharmacy180.comslideshare.netsciepub.com

Substitution on the N-Aryl Ring : The effects of substituents on the second aromatic ring (the N-aryl ring) can be complex and assay-dependent. pharmacy180.comsciepub.com For instance, in an ultraviolet erythema assay, the order of anti-inflammatory activity for monosubstituted derivatives was generally 3' > 2' > 4'. The trifluoromethyl (CF3) group of flufenamic acid at the 3' position was found to be particularly potent in this assay. sciepub.com However, in a different model (rat paw edema assay), the opposite order of activity was observed. sciepub.com For disubstituted derivatives with identical substituents, the 2',3' disubstitution pattern, as seen in mefenamic acid, appears to be highly effective. sciepub.com

These foundational SAR principles highlight the importance of the N-arylanthranilic acid scaffold for the general activity of fenamates.

Detailed SAR for Ion Channel Modulation (e.g., TRESK, Slo2.1)

Beyond their classical anti-inflammatory role, flufenamate and other fenamates are recognized as broad-spectrum modulators of various ion channels, an activity that is also governed by specific structural features. researchgate.netmdpi.comnih.gov

Slo2.1 Channels : Flufenamic acid and other fenamates act as low-potency, partial agonists of human Slo2.1 (Sodium-activated potassium) channels. nih.gov

Minimal Pharmacophore : Substituent analysis has identified N-phenylanthranilic acid as the essential minimal structure required for the activation of Slo2.1 channels. nih.gov

Biphasic Effect : The action of fenamates on these channels is often biphasic, initiating with a rapid activation phase that is followed by a slower inhibition of the current. nih.gov

Binding Sites : It is suggested that fenamates possess two distinct binding sites on Slo2.1 channels: an extracellularly accessible site for activation and a separate, cytoplasmically accessible site within the pore that mediates inhibition. nih.gov

TRESK Channels : The TWIK-Related Spinal Cord K+ (TRESK) channel, a two-pore domain potassium (K2P) channel, is a target for pain treatment, and flufenamic acid is a known activator (opener) of this channel. researchgate.net

SAR studies on flufenamic acid and its derivatives have been conducted to understand the chemical modifications that influence their functional effects on TRESK, aiming to develop more potent and selective openers. researchgate.net These studies are crucial as the structural basis for ligand interaction is not fully elucidated due to the lack of a crystal structure. researchgate.net

Other Ion Channels : Flufenamic acid's modulating effects extend to a wide array of channels, including chloride channels, non-selective cation channels, and calcium channels. nih.gov

Chloride Channels : Flufenamic acid is considered a classical blocker of chloride channels. nih.gov

Kv7 (M-channels) : For the activation of Kv7.2/7.3 channels, which underlie the neuronal M-current, the diphenylamine (B1679370) moiety shared by fenamates is important. plos.org Both the diphenylamine structure and the carboxylate function are features of fenamates that act as M-channel openers. plos.org

The table below summarizes the activity of various fenamates on Slo2.1 channels.

CompoundEC₅₀ for Slo2.1 Activation
Niflumic Acid2.1 mM
Flufenamic Acid1.4 mM
Mefenamic Acid80 µM
Tolfenamic AcidData indicates activation
Meclofenamic AcidData indicates activation

This table is generated based on data indicating that fenamates are low-potency activators with EC₅₀ values ranging from micromolar to millimolar concentrations. nih.gov

SAR for Enzyme Inhibition (e.g., AKR1C3, TEAD)

This compound's interactions with enzymes other than cyclooxygenases have become a significant area of research, with SAR studies providing a roadmap for developing selective inhibitors.

Aldo-Keto Reductase 1C3 (AKR1C3) : AKR1C3 is an enzyme implicated in the progression of castration-resistant prostate cancer. Flufenamic acid is a potent inhibitor of AKR1C3 but lacks selectivity against related isoforms like AKR1C1 and AKR1C2. nih.govnih.govdrugbank.com

Lead Compound : Using flufenamic acid as a lead compound, SAR studies have been instrumental in designing selective AKR1C3 inhibitors. nih.govepa.gov

Carboxylic Acid Position : A critical finding was that moving the carboxylic acid group from the ortho-position (as in flufenamic acid) to the meta-position relative to the amine bridge dramatically increased selectivity for AKR1C3 without sacrificing potency. nih.govdrugbank.com

N-Aryl Ring Substitution : The presence of electron-withdrawing groups on the phenylamino (B1219803) B-ring was found to be optimal for potent AKR1C3 inhibition. nih.govdrugbank.com

Optimal Pharmacophore : The ideal pharmacophore for potent and selective AKR1C3 inhibition was determined to be an unsubstituted N-benzoic acid (A) ring with the carboxylic acid at the meta-position, combined with an electron-withdrawing group at the para-position of the phenylamino (B) ring. nih.gov

TEA Domain Transcription Factors (TEAD) : The YAP-TEAD transcriptional complex is a key regulator of cell growth and a target in cancer therapy. Flufenamic acid binds to the central lipid pocket of TEAD proteins, inhibiting their function. medchemexpress.comnih.gov

Structural Basis for Inhibition : Flufenamic acid serves as a valuable scaffold for designing more potent TEAD inhibitors. nih.govrichardbeliveau.org Its structure can be conceptually divided into four key sections for systematic SAR analysis. researchgate.net

Development of Analogues : Based on the flufenamic acid structure, new analogues have been designed. For example, LM98, a derivative, shows a strong affinity for TEAD, inhibits its auto-palmitoylation, and reduces YAP-TEAD transcriptional activity. nih.govrichardbeliveau.org

The table below shows the inhibitory activity of Flufenamic acid and a key analogue on AKR1C isoforms.

CompoundAKR1C3 IC₅₀AKR1C2 IC₅₀Selectivity (AKR1C2/AKR1C3)
Flufenamic AcidPotent (nM range)Potent (nM range)Non-selective
3-((4'-(trifluoromethyl)phenyl)amino)benzoic acid (Isomer of Flufenamic Acid)Potent (nM range)Significantly less potent>100-fold selective

This table is based on findings from SAR studies that modified the flufenamic acid scaffold to achieve selectivity. nih.gov

SAR for Androgen Receptor Inhibition

The androgen receptor (AR) is a crucial target in prostate cancer. Flufenamic acid has been identified as an inhibitor of AR-mediated transcription, providing a novel, non-steroidal scaffold for the development of anti-androgens. nih.govnih.govacs.org

Lead Compound for AR Antagonists : High-throughput screening identified flufenamic acid as a blocker of AR transcriptional activity. nih.gov This led to the synthesis and evaluation of a series of flufenamic acid analogues. nih.govnih.gov

Mechanism of Action : This new class of inhibitors acts by antagonizing the AR. They bind to the hormone-binding site, block the receptor's transcriptional activity, and subsequently affect the expression of AR target genes. nih.govnih.gov

Dual-Acting Inhibitors : The observation that some flufenamic acid analogues can act as AR antagonists has been exploited to create dual-function molecules. By modifying the flufenamic acid scaffold, researchers have developed compounds that not only retain potent and selective inhibition of AKR1C3 but also act as AR antagonists, offering a multi-pronged approach to treating prostate cancer. nih.gov

Computational Approaches to SAR and Binding Mode Predictions (e.g., Homology Modeling, Docking)

In the absence of experimental crystal structures for many targets, computational methods like homology modeling and molecular docking are indispensable tools for elucidating SAR and predicting how ligands like this compound bind.

Homology Modeling : This technique is used to build a three-dimensional model of a protein of interest using the known structure of a related homologous protein as a template. For the TRESK ion channel, for which no crystal structure is available, a homology model was constructed to support the SAR findings from flufenamic acid derivatives. researchgate.net This model allowed researchers to propose a plausible binding site and mechanism for channel activation by these ligands. researchgate.net

Molecular Docking : Docking simulations predict the preferred orientation of a ligand when bound to a receptor. This method has been used to understand the binding of flufenamic acid and its derivatives to various targets.

AKR1C3 : Docking studies were integral to the SAR analyses that led to the design of selective AKR1C3 inhibitors derived from the flufenamic acid scaffold. nih.gov

TEAD : Co-crystallization experiments confirmed that a flufenamic acid-derived inhibitor, LM98, anchors within the palmitic acid pocket of TEAD, validating computational predictions and SAR studies. nih.gov

TAS2R14 : For the bitter taste receptor TAS2R14, which is activated by flufenamic acid, homology modeling and molecular docking have been used to probe the large and promiscuous binding pocket, helping to explain how small structural modifications can switch a compound from an agonist to an antagonist. nih.govbiorxiv.org

These computational approaches provide a structural hypothesis that can explain observed SAR data and guide the rational design of new, more effective molecules based on the this compound scaffold.

Preclinical Mechanistic Investigations in Vitro and in Vivo Models

Cellular Model Systems for Mechanistic Elucidation (Excluding Clinical Outcomes)

Flufenamic acid and its derivatives have been the subject of research regarding their effects on apoptosis and the viability of various cell lines, with a particular focus on cancer stem cells (CSCs).

In a study involving a cobalt(III)-cyclam complex containing flufenamic acid, the complex demonstrated significant cytotoxic effects on breast CSCs. researchgate.netnih.gov Mechanistic investigations revealed that the complex induces DNA damage and promotes caspase-dependent apoptosis. researchgate.netnih.gov The potency of this complex was found to be substantially higher than that of the established anti-breast CSC agent salinomycin (B1681400) and the anticancer drug cisplatin (B142131) in both monolayer and three-dimensional mammosphere cultures. nih.gov Similarly, a bi-nuclear copper(II) complex incorporating flufenamic acid exhibited sub-micromolar potency against breast CSCs in both monolayer and 3D cultures, proving to be more potent than both salinomycin and cisplatin. rsc.orgrsc.orgresearchgate.netnih.gov Mechanistic studies indicated that this copper complex enters breast CSCs, increases intracellular reactive oxygen species (ROS) levels, and induces apoptosis. rsc.orgrsc.orgresearchgate.netnih.gov

Furthermore, a nickel(II)-polypyridyl complex containing flufenamic acid showed micromolar potency against both bulk osteosarcoma cells and osteosarcoma stem cells (OSCs). mdpi.com This suggests the potential of the complex to target heterogeneous cancer cell populations. mdpi.com The complex was notably more effective against 3D osteospheres than OSCs in monolayer cultures. mdpi.com Research has also shown that flufenamic acid itself, while less potent than its metal complexes, can display micromolar potency towards osteospheres. mdpi.com

Investigations into derivatives of flufenamic acid have also yielded interesting results. For instance, certain thiadiazole derivatives of flufenamic acid have demonstrated cytotoxic effects against MCF-7 breast cancer cells, inducing apoptosis through the intrinsic pathway, as evidenced by increased caspase 9 mRNA levels and cytochrome c release. pensoft.net

Table 1: Effects of Flufenamic Acid and its Complexes on Cancer Cell Viability and Apoptosis

Compound/Complex Cell Line(s) Key Findings
Cobalt(III)-cyclam-flufenamic acid complex Breast Cancer Stem Cells (HMLER-shEcad) 24-fold and 31-fold more potent than salinomycin and cisplatin, respectively, in monolayers. nih.gov Induces caspase-dependent apoptosis. nih.gov
Bi-nuclear copper(II)-flufenamic acid complex Breast Cancer Stem Cells (HMLER-shEcad) Up to 25-fold more potent than salinomycin and cisplatin in mammospheres. rsc.orgresearchgate.netnih.gov Induces apoptosis via increased intracellular ROS. rsc.orgresearchgate.netnih.gov
Nickel(II)-polypyridyl-flufenamic acid complex Osteosarcoma Stem Cells (U2OS-MTX) Micromolar potency against bulk and stem-like osteosarcoma cells. mdpi.com More potent in 3D osteospheres than monolayers. mdpi.com

Flufenamic acid has been shown to modulate cellular proliferation and differentiation in various cell types. In the context of cancer, it has been found to inhibit the proliferation of certain cancer cell lines. For instance, flufenamic acid inhibits the growth of androgen-responsive human prostate carcinoma LNCaP cells. nih.gov This effect is attributed to its ability to down-regulate the expression of the androgen receptor at both the mRNA and protein levels. nih.gov Furthermore, flufenamic acid binds to and inhibits TEAD (TEA Domain) transcription factors, which are key regulators of cell proliferation and are often dysregulated in cancer. medchemexpress.com A derivative of flufenamic acid, LM98, has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells by arresting the cell cycle in the S phase. nih.gov

Beyond its anti-proliferative effects in cancer cells, flufenamic acid has demonstrated a capacity to influence the differentiation of mesenchymal stem cells (MSCs). Low concentrations of flufenamic acid have been found to enhance the osteogenic differentiation of human bone marrow-derived MSCs (hBMMSCs) and adipose-derived stem cells (hASCs) in vitro. nih.govresearchgate.net This pro-osteogenic effect was associated with the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net Conversely, higher concentrations of flufenamic acid were found to inhibit osteogenic differentiation and cell proliferation. nih.gov

In the context of adipogenesis, flufenamic acid has been reported to facilitate the differentiation of adipose-derived stem cells into fat tissue. mdpi.com This is thought to occur through the activation of peroxisome proliferator-activated receptor gamma 2 (PPARγ2), a key regulator of adipogenesis. mdpi.com

Table 2: Modulation of Cellular Proliferation and Differentiation by Flufenamic Acid

Cell Type Effect Mechanism
LNCaP (Prostate Cancer) Inhibition of proliferation Down-regulation of androgen receptor expression. nih.gov
MDA-MB-231 (Breast Cancer) Inhibition of proliferation (by derivative LM98) Cell cycle arrest in S phase. nih.gov
Human Mesenchymal Stem Cells Enhanced osteogenic differentiation (at low concentrations) Inhibition of NF-κB signaling pathway. nih.govresearchgate.net

Flufenamic acid and its analogs have demonstrated inhibitory effects on the migration and invasion of cancer cells. The compound has been shown to inhibit processes dependent on TEAD-YAP, such as cell migration. medchemexpress.com A flufenamic acid analogue, LM98, was found to inhibit the migration of MDA-MB-231 breast cancer cells. nih.gov This was associated with a reduction in the expression of the Hippo pathway target genes CTGF and Cyr61. nih.govresearchgate.net Further research has indicated that flufenamic acid can inhibit cell migration in A549 lung cancer cells. researchgate.net

The inhibitory effect of flufenamic acid on cell migration is linked to its interaction with the Hippo signaling pathway. By binding to the central pocket of TEAD2, flufenamic acid disrupts the YAP-TEAD transcriptional complex, which is responsible for expressing genes that regulate cancer cell growth, proliferation, and migration. medchemexpress.comresearchgate.net

Recent studies have highlighted the potential of flufenamic acid, particularly when incorporated into metal complexes, to induce immunogenic cell death (ICD) in cancer stem cells. nih.gov ICD is a form of regulated cell death that stimulates an adaptive immune response against dead-cell antigens. nih.gov This process is characterized by the surface exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CRT) and the release of others like high-mobility group box 1 (HMGB1) and ATP. ualberta.camdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgdovepress.com

A cobalt(III)-cyclam complex containing flufenamic acid was shown to induce the exposure of DAMPs characteristic of ICD in breast CSCs, leading to their phagocytosis by macrophages. researchgate.netnih.gov Similarly, a bi-nuclear copper(II)-flufenamic acid complex was found to promote the release of DAMPs from breast CSCs, which in turn triggered their engulfment by macrophages. rsc.orgrsc.orgresearchgate.netnih.gov The release of flufenamic acid from these complexes is thought to play a role in sensitizing the CSCs to the cytotoxic effects of the metal component and promoting the immunogenic response. nih.gov

The induction of ICD is a significant finding, as it suggests that these flufenamic acid-containing compounds not only directly kill cancer cells but may also stimulate a host immune response against the tumor. frontiersin.org

Table 3: Induction of Immunogenic Cell Death by Flufenamic Acid Complexes

Compound/Complex Cell Line Key DAMPs Involved Outcome
Cobalt(III)-cyclam-flufenamic acid complex Breast Cancer Stem Cells Characteristics of ICD observed. nih.gov Phagocytosis by macrophages. researchgate.netnih.gov

The influence of flufenamic acid extends to the modulation of immune cells like microglia and macrophages. These cells exhibit plasticity and can polarize into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) states. nih.govwikipedia.orgijbs.com

In the context of neuroinflammation, flufenamic acid has been observed to influence microglial activation. dntb.gov.ua Microglia, the resident immune cells of the central nervous system, can transition from a resting "ramified" state to an activated "amoeboid" state in response to stimuli. mdpi.com This activation is often associated with a shift in phenotype. nih.govnih.gov While direct studies on flufenamic acid inducing a specific M1 or M2 polarization are emerging, its anti-inflammatory properties suggest a potential to modulate this balance.

Furthermore, the induction of immunogenic cell death by flufenamic acid-containing metal complexes leads to the phagocytosis of cancer stem cells by macrophages. researchgate.netnih.govrsc.orgrsc.orgresearchgate.netnih.gov This interaction implies an activation of macrophages, a critical step in the anti-tumor immune response. Macrophage polarization within the tumor microenvironment is a key determinant of cancer progression, with M1-like macrophages generally considered anti-tumoral and M2-like macrophages being pro-tumoral. nih.gov The ability of flufenamic acid-related compounds to promote the engulfment of tumor cells by macrophages suggests a potential to shift the macrophage phenotype towards a more anti-cancer state.

Flufenamic acid has been identified as a potent relaxant of airway smooth muscle cells (ASMCs), a key factor in conditions like asthma. nih.gov Its mechanism of action involves multiple pathways.

One primary mechanism is the activation of large-conductance calcium-activated potassium channels (maxi-K channels). nih.gov The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. frontiersin.org This hyperpolarization, in turn, causes the closure of L-type calcium channels, reducing calcium influx and leading to muscle relaxation. nih.govnih.gov Studies on human and bovine trabecular meshwork cells, which are smooth muscle-like, have confirmed that flufenamic acid stimulates maxi-K channels. nih.gov

In addition to its effects on potassium channels, flufenamic acid also directly inhibits L-type Ca2+ channels. nih.gov This dual action of activating potassium channels and inhibiting calcium channels contributes to its relaxant effect on vascular smooth muscle as well. nih.gov

Furthermore, flufenamic acid has been identified as an agonist for bitter taste receptors (TAS2Rs), specifically TAS2R14, which are expressed on ASMCs. nih.gov Activation of these receptors initiates a signaling cascade that leads to ASMC relaxation. nih.gov Interestingly, the relaxation induced by some TAS2R agonists can occur despite a transient increase in intracellular calcium, and the protein gelsolin appears to play a critical role in this process. nih.gov

In Vivo Animal Models for Mechanistic Insights (Non-Clinical, Mechanistic Outcomes Only)

Studies on Inflammatory Responses at a Molecular Level

Flufenamic acid has been investigated in various animal models to elucidate its mechanisms in modulating inflammatory responses at the molecular level. In a mouse model of Vibrio cholerae infection, flufenamic acid treatment was found to suppress the nuclear translocation of NF-κB and the expression of pro-inflammatory mediators. nih.gov Concurrently, it promoted the phosphorylation of AMP-activated protein kinase (AMPK) in the intestinal tissue. nih.govmedchemexpress.com This suggests that flufenamic acid's anti-inflammatory effect in this context is mediated through the activation of AMPK, which in turn inhibits the NF-κB signaling pathway. nih.gov

Further studies in rodent models of inflammation have shown that flufenamic acid can selectively inhibit the NLRP3 inflammasome. researchgate.netfrontiersin.org The NLRP3 inflammasome is a multi-protein complex responsible for processing the pro-inflammatory cytokine interleukin-1β (IL-1β). researchgate.netfrontiersin.org The inhibitory action of flufenamic acid on the NLRP3 inflammasome is independent of its well-known inhibitory effect on cyclooxygenase (COX) enzymes. researchgate.net The mechanism is believed to involve the inhibition of the volume-regulated anion channel (VRAC) in macrophages. researchgate.netfrontiersin.org

In a mouse model of cardiac arrest and cardiopulmonary resuscitation (CA/CPR), which is known to induce a significant neuroinflammatory response, flufenamic acid treatment suppressed pro-inflammatory microglia/macrophage polarization while promoting an anti-inflammatory phenotype. nih.govresearchgate.net This was associated with a downregulation of pro-inflammatory cytokines and an upregulation of molecules associated with inflammation resolution in the brain. nih.gov Specifically, it reduced the expression of ICAM-1, a molecule involved in inflammatory cell adhesion. nih.gov

The following table summarizes the key molecular targets of flufenamic acid in animal models of inflammation.

ModelKey Molecular Pathway/TargetObserved Effect
Vibrio cholerae-infected mouseNF-κB signalingSuppression of nuclear translocation and expression of pro-inflammatory mediators. nih.gov
Vibrio cholerae-infected mouseAMPK phosphorylationPromotion of phosphorylation, leading to NF-κB inhibition. nih.govmedchemexpress.com
Rodent models of inflammationNLRP3 inflammasomeSelective inhibition, independent of COX activity. researchgate.netfrontiersin.org
Rodent models of inflammationVolume-Regulated Anion Channel (VRAC)Inhibition in macrophages, leading to NLRP3 inflammasome blockade. researchgate.netfrontiersin.org
Mouse model of CA/CPRMicroglia/Macrophage polarizationShift from pro-inflammatory to anti-inflammatory phenotype. nih.govresearchgate.net
Mouse model of CA/CPRPro-inflammatory cytokinesDownregulation of expression. nih.gov

Neuroprotective Mechanisms in Models of Neurological Injury

In vivo studies using animal models of neurological injury have highlighted several neuroprotective mechanisms of flufenamic acid. A key area of investigation has been its role in mitigating brain injury following cardiac arrest and cardiopulmonary resuscitation (CA/CPR). In a mouse model of CA/CPR, flufenamic acid treatment was shown to reduce brain edema and blood-brain barrier (BBB) breakdown. nih.govresearchgate.netnih.gov This protective effect is linked to the inhibition of the transient receptor potential M4 (TRPM4) channel, which is upregulated in the neurovascular unit after CA/CPR. nih.govresearchgate.netnih.gov By blocking TRPM4, flufenamic acid helps to maintain the integrity of the BBB. nih.govresearchgate.net

Furthermore, in the same CA/CPR model, flufenamic acid was observed to modulate the neuroinflammatory response. It promoted the transition of microglia and macrophages from a pro-inflammatory to an anti-inflammatory state. nih.govresearchgate.netnih.gov This shift is characterized by a decrease in pro-inflammatory markers and an increase in molecules associated with inflammation resolution. nih.gov The drug also enhanced the phagocytic capacity of microglia/macrophages, aiding in the clearance of damaged neurons. nih.gov

In a rat model of transient middle cerebral artery occlusion (MCAO), a model for ischemic stroke, other fenamates like mefenamic acid have demonstrated neuroprotective effects by reducing infarct volume and brain edema when directly infused into the brain. frontiersin.org In vitro studies supporting this have shown that flufenamic acid, along with other fenamates, can protect cultured hippocampal neurons from glutamate-induced excitotoxicity. frontiersin.org

Research in a mouse model of spinal cord injury (SCI) revealed that flufenamic acid inhibits secondary hemorrhage and the disruption of the blood-spinal cord barrier (BSCB). thno.org This effect is also attributed to the blockade of the TRPM4 channel. thno.org Additionally, flufenamic acid was found to reduce the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that contribute to the breakdown of the BSCB after injury. thno.org

Animal ModelNeurological InjuryNeuroprotective MechanismKey Molecular Target
MouseCardiac Arrest/CPRReduces brain edema and blood-brain barrier breakdown. nih.govresearchgate.netnih.govTRPM4 Channel nih.govresearchgate.net
MouseCardiac Arrest/CPRModulates microglia/macrophage polarization to an anti-inflammatory state. nih.govresearchgate.netnih.gov-
RatIschemic Stroke (MCAO)Reduces infarct volume and brain edema (demonstrated with mefenamic acid). frontiersin.org-
MouseSpinal Cord InjuryInhibits secondary hemorrhage and blood-spinal cord barrier disruption. thno.orgTRPM4 Channel thno.org
MouseSpinal Cord InjuryReduces expression of MMP-2 and MMP-9. thno.orgMMP-2, MMP-9 thno.org

Impact on Tumor Invasion and Metastasis in Xenograft Models

Preclinical studies using xenograft models have begun to uncover the molecular mechanisms by which flufenamic acid may impact tumor invasion and metastasis. In an orthotopic xenograft model of human bladder cancer, it was discovered that the metabolic enzyme aldo-keto reductase 1C1 (AKR1C1) is highly expressed in metastatic tumors. labmedica.comnih.gov Flufenamic acid was found to antagonize AKR1C1, which in turn decreased the invasion potential of metastatic bladder cancer cells. labmedica.comnih.gov The study also noted that the inflammatory cytokine interleukin-1β increased AKR1C1 levels, suggesting a link between inflammation and metastasis that can be targeted by flufenamic acid. labmedica.comnih.gov

Further research using a metastatic breast tumor model (4T1/luc) and a hepatocellular carcinoma model (HepG2) in nude mice corroborated the role of flufenamic acid in targeting AKR1C1. dovepress.com In these models, co-administration of flufenamic acid with the chemotherapeutic agent sorafenib (B1663141) enhanced the anti-tumor activity. dovepress.com Mechanistically, flufenamic acid significantly decreased cell migration and the levels of both AKR1C1 and AKR1C3 in the cancer cells. dovepress.com

These findings from xenograft models suggest that a key mechanism of flufenamic acid in reducing tumor invasion and metastasis is the inhibition of the AKR1C family of enzymes.

Xenograft ModelCancer TypeKey Molecular TargetMechanistic Outcome
Human bladder cancer cells (UM-UC-3) in athymic miceBladder CancerAldo-keto reductase 1C1 (AKR1C1) labmedica.comnih.govDecreased invasion potential of metastatic cells. labmedica.comnih.gov
4T1/luc cells in nude miceMetastatic Breast CancerAKR1C1 and AKR1C3 dovepress.comDecreased cell migration. dovepress.com
HepG2 cells in nude miceHepatocellular CarcinomaAKR1C1 and AKR1C3 dovepress.comDecreased cell migration. dovepress.com

Bronchodilator Efficacy in Animal Models

The bronchodilator effects of flufenamic acid have been evaluated in animal models of asthma, providing insights into its non-traditional therapeutic potential. In an ovalbumin (OVA)-induced BALB/c mouse model of asthma, inhalation of flufenamic acid led to a dose-dependent reduction in airway resistance. thno.orgnih.gov The efficacy of an 8 μg dose of flufenamic acid was found to be comparable to that of 3 μg of the conventional β-agonist bronchodilator, salbutamol. thno.orgnih.gov

The mechanism underlying this bronchodilation is believed to be mediated through the activation of taste 2 receptors (TAS2Rs), specifically TAS2R14, which are expressed on airway smooth muscle cells. thno.orgresearchgate.net Activation of these receptors leads to relaxation of the airway smooth muscle. thno.orgnih.govresearchgate.net This suggests that flufenamic acid may act as a TAS2R14 agonist, offering a potential alternative mechanism for bronchodilation in respiratory diseases like asthma. thno.orgnih.gov

The following table summarizes the findings from an animal model of asthma.

Animal ModelKey FindingComparative EfficacyProposed Mechanism
OVA-induced BALB/c mouse model of asthmaDose-dependent reduction of airway resistance. thno.orgnih.gov8 μg of flufenamic acid was as potent as 3 μg of salbutamol. thno.orgnih.govActivation of TAS2R14 on airway smooth muscle cells. thno.orgresearchgate.net

Toxicological Research on Flufenamate Mechanistic Toxicology

Cellular and Biochemical Mechanisms of Flufenamate Toxicity

This compound exerts its toxic effects through a variety of cellular and biochemical mechanisms, primarily centered on mitochondrial dysfunction and altered ion homeostasis.

One of the key mechanisms is the uncoupling of oxidative phosphorylation . This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis. This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, ultimately leading to cellular energy depletion. The ability of NSAIDs like this compound to uncouple oxidative phosphorylation is a recognized characteristic of this class of drugs. mdpi.comacs.orgresearchgate.net

Furthermore, this compound has been shown to induce the mitochondrial permeability transition (MPT) . This involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to a loss of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors. Studies have demonstrated that this compound can induce MPT, leading to dissipation of the membrane potential and efflux of calcium ions. ctdbase.org The induction of MPT is also associated with increased production of reactive oxygen species (ROS), which can further exacerbate cellular damage. ctdbase.org

This compound also significantly impacts cellular calcium homeostasis . It can mobilize calcium from intracellular stores, such as the mitochondria, leading to an increase in cytosolic calcium concentrations. oup.com This disruption of calcium signaling can have widespread effects on cellular function and can contribute to cytotoxicity. The effects of this compound on plasma membrane ion channels may be at least partially explained by its ability to modulate mitochondrial calcium homeostasis. oup.com

In addition to its mitochondrial effects, this compound is a known modulator of various ion channels , including chloride, potassium, and calcium channels. nih.govpatsnap.com Its action as a channel blocker can disrupt normal cellular electrical activity and ion fluxes, contributing to its toxicological profile. nih.gov

Table 1: Cellular and Biochemical Mechanisms of this compound Toxicity

Mechanism Description Key Effects
Uncoupling of Oxidative Phosphorylation Acts as a protonophore, dissipating the mitochondrial proton gradient. Increased oxygen consumption, decreased ATP synthesis, cellular energy depletion.
Mitochondrial Permeability Transition (MPT) Induces the opening of a non-specific pore in the inner mitochondrial membrane. Loss of mitochondrial membrane potential, mitochondrial swelling, release of pro-apoptotic factors, increased ROS production.
Disruption of Calcium Homeostasis Mobilizes calcium from mitochondrial stores, increasing cytosolic calcium. Altered cellular signaling, potential cytotoxicity.
Ion Channel Modulation Blocks various ion channels, including chloride, potassium, and calcium channels. Disruption of cellular electrical activity and ion fluxes.

Toxicogenomic Investigations of this compound Effects on Gene Expression

Toxicogenomics is a field that investigates the effects of toxicants on gene expression to understand the molecular mechanisms of toxicity. nih.govacs.org While comprehensive toxicogenomic profiling of this compound is not extensively documented in publicly available databases, several studies have shed light on its ability to modulate the expression of specific genes, providing insights into its potential toxicological pathways.

One area of investigation has been the effect of this compound on genes related to cancer cell proliferation. Research has shown that flufenamic acid can inhibit the expression of the androgen receptor (AR) at both the mRNA and protein levels in human prostate carcinoma cells. oup.com This suppression of AR expression is a potential mechanism for its observed inhibition of androgen-inducible gene expression and cancer cell growth. oup.com

Another study focused on the impact of this compound on osteogenic differentiation and bone loss. It was found that low concentrations of flufenamic acid could enhance the osteogenic differentiation of mesenchymal stem cells by inhibiting the NF-κB signaling pathway . nih.gov Specifically, this compound treatment was shown to block the phosphorylation of IKK and IκBα, key steps in the activation of the NF-κB pathway. nih.gov This inhibition of NF-κB, a critical regulator of inflammation and immune responses, points to a mechanism by which this compound may exert both therapeutic and potentially toxic effects through the modulation of gene expression. patsnap.com

These studies, while not exhaustive toxicogenomic analyses, demonstrate that this compound can significantly alter gene expression profiles related to hormone signaling and inflammatory pathways. Such alterations could underlie both its pharmacological actions and its toxicological outcomes.

Table 2: Effects of this compound on Gene and Protein Expression

Target Cell/System Effect Potential Toxicological Implication
Androgen Receptor (AR) LNCaP human prostate carcinoma cells Inhibition of mRNA and protein expression. oup.com Altered hormone signaling, potential for endocrine disruption.
NF-κB Signaling Pathway Human mesenchymal stem cells Inhibition of IKK and IκBα phosphorylation. nih.gov Modulation of inflammatory and immune responses.

Discrimination of Toxic Mechanisms Using this compound as a Probe

Due to its broad spectrum of activity on various ion channels and other cellular targets, this compound has been utilized as a pharmacological probe to differentiate and investigate specific toxic mechanisms. Its ability to modulate multiple targets, while a challenge for therapeutic specificity, makes it a useful tool in experimental toxicology to dissect complex cellular responses to toxicants.

This compound is widely recognized as a broad-spectrum ion channel modulator . nih.govpatsnap.com It affects non-selective cation channels, chloride channels, and also modulates potassium and calcium channels. nih.gov This property allows researchers to use this compound to investigate the contribution of specific ion channels to a particular toxic endpoint. For example, if a toxicant is known to cause cellular hyperexcitability, and this effect is blocked or mimicked by this compound, it would suggest the involvement of ion channels that are sensitive to this compound. Because its effects on ion channels are rapid and reversible, it is a convenient tool for such studies. nih.gov

Furthermore, the well-characterized uncoupling effect of this compound on mitochondrial respiration can be used to distinguish between different mechanisms of mitochondrial toxicity. For instance, if a compound is suspected of inhibiting the electron transport chain, its effects on cellular respiration would differ from those of this compound. By comparing the respiratory profiles of cells treated with the test compound versus those treated with this compound, researchers can gain insights into the specific site of mitochondrial impairment.

The use of this compound as a probe is particularly valuable in situations where the precise molecular target of a toxicant is unknown. By observing which of the known effects of this compound are mimicked or antagonized by the toxicant, investigators can narrow down the potential mechanisms of toxicity.

Table 3: this compound as a Probe in Toxicological Research

Area of Investigation How this compound is Used as a Probe Example Application
Ion Channel-Mediated Toxicity As a broad-spectrum ion channel blocker to determine the involvement of specific channel types in a toxic response. Investigating if a neurotoxicant's effects are mediated by aberrant ion channel activity.
Mitochondrial Dysfunction As a reference uncoupler of oxidative phosphorylation to differentiate this mechanism from electron transport chain inhibition or other mitochondrial toxicities. Comparing the effects of a novel compound on cellular respiration to that of this compound to elucidate its mechanism of mitochondrial toxicity.

Enzyme-Specific Toxicity Studies (e.g., Sulfotransferases)

This compound and other fenamates have been shown to interact with and inhibit specific enzyme systems, with a notable focus on sulfotransferases (SULTs). SULTs are a family of phase II metabolizing enzymes that play a crucial role in the detoxification of xenobiotics and the regulation of endogenous compounds by catalyzing the transfer of a sulfonate group. patsnap.com

Inhibition of SULTs by xenobiotics can have significant toxicological consequences. For many compounds, sulfonation is a detoxification pathway, and its inhibition can lead to prolonged exposure to the parent compound, potentially increasing its toxicity. patsnap.com Conversely, for substances that are activated to toxic metabolites by sulfonation, inhibition of SULTs could be protective. patsnap.com

Studies have demonstrated that flufenamic acid is a potent inhibitor of certain SULT isoforms. For example, it has been shown to inhibit the sulfonation of various substrates in liver preparations. The inhibitory potency of fenamates on sulfate transport in the liver has been ranked, with flufenamic acid being the most potent among those tested. wikipedia.org

The inhibition of SULTs by this compound is an important aspect of its toxicological profile, as it can lead to drug-drug interactions and alter the metabolism and toxicity of other concurrently administered substances. This enzyme-specific toxicity highlights the importance of considering the effects of NSAIDs on metabolic pathways beyond their primary anti-inflammatory mechanism of cyclooxygenase inhibition.

Table 4: Inhibition of Sulfate Transport in Rat Liver by Various NSAIDs (at 100 µM)

Compound Inhibition of Sulfate Transport (%)
Flufenamic acid 53.4 ± 2.9
Niflumic acid 41.1 ± 1.4
Mefenamic acid 35.6 ± 3.3
Piroxicam 16.6 ± 1.9
Naproxen 13.5 ± 8.4
Nimesulide 11.6 ± 5.8

Data from reference wikipedia.org

Advanced Analytical and Characterization Techniques in Flufenamate Research

Spectroscopic Methods for Structural and Conformational Analysis (NMR, IR, UV-Vis, MS)

Spectroscopy is a cornerstone in the analysis of flufenamate, providing detailed insights into its chemical structure, functional groups, and molecular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the spatial structure of this compound in solution. Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are used to study conformational preferences by analyzing inter-proton distances. mdpi.comresearchgate.netbohrium.com Studies using ¹H-NMR, HSQC, and HMBC spectra help assign proton chemical shifts, which are essential for defining the molecule's conformation. mdpi.com For instance, research has identified four probable low-energy conformers of flufenamic acid (FFA), with analyses determining their relative populations in different solvent environments like dimethyl sulfoxide (DMSO) and supercritical carbon dioxide. mdpi.combohrium.com

Infrared (IR) Spectroscopy , often in the form of Fourier-transform infrared spectroscopy (FTIR), is instrumental in identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding. nih.govacs.org The IR spectrum of this compound shows characteristic peaks for the secondary amine (N-H) stretching at approximately 3318 cm⁻¹ and the carbonyl (C=O) vibration around 1654 cm⁻¹. nih.govacs.orgresearchgate.net These bands can shift upon interaction with other molecules, such as polymers, indicating the formation of hydrogen bonds. nih.govacs.org IR spectroscopy is also highly effective in differentiating between the various polymorphic forms of flufenamic acid, as subtle differences in their crystal structures lead to reproducible variations in their vibrational spectra. researchgate.net When this compound coordinates with metal ions, the characteristic bands of the carboxylic group are shifted, providing evidence of the metal-ligand interaction. mdpi.com

UV-Visible (UV-Vis) Spectroscopy is primarily utilized for the quantitative analysis of this compound. eurekaselect.comresearchgate.net Although not as detailed for structural elucidation as NMR or IR, it is a simple, rapid, and cost-effective method for determining the concentration of this compound in various samples, including pharmaceutical formulations. nih.gov The technique is often employed as a detection method in chromatographic analyses, such as HPLC, where the absorbance is measured at a specific wavelength (e.g., 280 nm) to quantify the drug. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. The electron ionization mass spectrum of flufenamic acid shows a molecular ion peak corresponding to its molecular weight (281.23 g/mol ) and a characteristic top peak at m/z 263. nih.govnist.gov When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for detecting and quantifying this compound in complex biological matrices. nih.govsemanticscholar.orgresearchgate.net For example, an LC-MS method operating in single ion monitoring mode can detect the deprotonated molecule [M-H]⁻ at m/z 280.1 for quantitative analysis. nih.gov

Table 1: Key Spectroscopic Data for Flufenamic Acid

Technique Observation Significance References
¹H-NMR Assignment of proton chemical shifts Conformational analysis in solution mdpi.comchemicalbook.com
NOESY Measurement of inter-proton distances Determination of spatial structure and conformer populations mdpi.comresearchgate.netbohrium.com
FTIR N-H stretch (~3318 cm⁻¹), C=O stretch (~1654 cm⁻¹) Functional group identification, H-bonding studies, polymorph differentiation nih.govacs.orgresearchgate.net
UV-Vis Absorbance maximum (e.g., at 280 nm in HPLC) Quantitative analysis in pharmaceutical and biological samples nih.gov
MS (EI) Molecular Ion [M]⁺ at m/z 281, Base Peak at m/z 263 Molecular weight confirmation and structural identification nih.govnist.gov
LC-MS (APCI) [M-H]⁻ at m/z 280.1 Sensitive and selective quantification in complex mixtures nih.gov

Crystallographic Techniques for Solid-State Structure Elucidation (X-ray Diffraction, Cryo-Electron Microscopy)

Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, which is critical for understanding the physicochemical properties of this compound.

X-ray Diffraction (XRD) , including single-crystal XRD and powder X-ray diffraction (PXRD), is the definitive technique for elucidating the solid-state structure of this compound. This compound is renowned for its extensive polymorphism, with at least nine different crystal forms (polymorphs) having been identified. nih.govacs.orgnih.govacs.org The crystal structures of eight of these polymorphs have been solved, setting a record for a polymorphic pharmaceutical compound. nih.gov Each polymorph possesses a unique arrangement of molecules in the crystal lattice, leading to different physical properties. nih.gov For example, studies have detailed the transformation of flufenamic acid from form I to form III during the generation of hollow crystals. rsc.org Furthermore, X-ray crystallography has been used to characterize novel solvatomorphic structures, such as a methanol (B129727) solvatomorph, revealing distinct intermolecular interactions and crystal packing compared to the standard form. nih.govacs.org Hyphenated techniques like simultaneous XRD-Differential Scanning Calorimetry (DSC) allow for the real-time monitoring of polymorphic transitions upon heating. nih.govacs.org

Table 2: Crystallographic Data for Selected Flufenamic Acid Polymorphs

Polymorph Crystal System Space Group Key Feature References
Form I Monoclinic P2₁/n Kinetically stable at room temperature nih.govnih.gov
Form III Monoclinic C2/c First crystal structure of FFA elucidated nih.govnih.gov
Methanol Solvatomorph (FAM) Monoclinic P2₁/n Contains methanol molecule in the crystal lattice nih.govacs.org
Mn(II) Complex Triclinic P-1 Polymeric chain structure with Mn(II) centers mdpi.com

Cryo-Electron Microscopy (Cryo-EM) is a rapidly advancing technique for determining the structure of biological macromolecules at near-atomic resolution. nih.govresearchgate.net While specific cryo-EM studies focusing solely on this compound are not prominent, the technique holds significant potential for this compound research. nih.gov It is particularly valuable for visualizing the interactions of small-molecule drugs like this compound with their large protein targets (e.g., enzymes, ion channels) under near-native conditions. nih.gov This can reveal the precise binding mode and any conformational changes induced in the protein upon drug binding, information that is often challenging to obtain through other methods, especially for large or membrane-bound proteins that are difficult to crystallize. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Applications

Computational techniques provide powerful predictive tools to investigate this compound at the atomic level, complementing experimental findings and guiding further research.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. This technique has been applied to this compound to understand its binding modes with various biological targets. Studies have docked this compound and its derivatives into the active sites of enzymes like prostaglandin (B15479496) D2 11-ketoreductase (AKR1C3) and epidermal growth factor receptor (EGFR) kinase. nih.govacs.orgpensoft.netresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights into the structural basis of its inhibitory activity. nih.govresearchgate.net

Table 3: Summary of Molecular Docking Studies on this compound

Protein Target Software Used Key Findings References
Prostaglandin D2 11-ketoreductase (AKR1C3) AutoDock Vina Predicted binding modes and hydrogen bonding patterns, investigating the impact of solvatomorphism. nih.govacs.org
Epidermal Growth Factor Receptor (EGFR) Kinase MOE 2015 Identified potential binding modes of this compound derivatives within the ATP binding site. pensoft.netresearchgate.net

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a dynamic view of ligand-protein interactions. nih.gov For this compound, MD simulations, often conducted over timescales like 100 nanoseconds, are used to assess the stability of its complex with a protein target. nih.govacs.org By analyzing metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can determine the stability of the this compound molecule within the protein's active site and identify flexible regions of the complex. nih.govresearchgate.net These simulations affirm the stability of docked poses and provide deeper insights into the long-term behavior of the molecular system. acs.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. researchgate.net These calculations provide accurate predictions of molecular properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic structure. nih.govacs.org DFT is also used to calculate the energies of different conformers of flufenamic acid, helping to predict their relative stability. mdpi.com Such studies are vital for interpreting vibrational spectra and understanding how factors like solvent choice can influence the molecular structure and intermolecular interactions of this compound and its various solid-state forms. researchgate.netnih.gov

Chromatographic and Separation Techniques for Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in research and analytical settings.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for this compound analysis. researchgate.net Various HPLC methods have been developed for its determination in biological fluids like plasma and in pharmaceutical formulations. nih.govoup.comnih.gov A common approach involves reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and a buffer, followed by UV detection. nih.gov For more complex samples, HPLC is often coupled with mass spectrometry (LC-MS), which provides enhanced selectivity and sensitivity. nih.govsemanticscholar.org Specialized chiral stationary phases in HPLC are also used to separate the enantiomers of this compound, which is important for stereospecific studies. semanticscholar.org

Table 4: Examples of Chromatographic Conditions for Flufenamic Acid Analysis

Technique Column Mobile Phase Detection Application References
HPLC Nucleosil C18 (5 µm) Acetonitrile / Water / Phosphoric Acid UV (280 nm) Analysis in rat plasma nih.gov
LC-MS Shim-pack GLC-CN Acetonitrile / 20 mM Ammonium Acetate APCI-MS (m/z 280.1) Quantification in pharmaceutical formulations nih.gov
Flow Injection Analysis - Tris(2,2′-bipyridyl)ruthenium(II) Chemiluminescence Rapid determination in biological fluids researchgate.net

Biophysical Methods for Interaction Studies (e.g., Cell Stiffness Screening, Traction Force Microscopy)

Advanced biophysical techniques are crucial in elucidating the mechanisms of action of pharmaceutical compounds by providing quantitative insights into their effects on the physical properties of cells. In the study of this compound, methods such as cell stiffness screening and traction force microscopy have been instrumental in characterizing its influence on cellular mechanics, particularly in the context of airway smooth muscle cells (ASMCs).

Cell Stiffness Screening

Cell stiffness, a measure of a cell's resistance to deformation, is a critical parameter in various physiological and pathological processes, including muscle contraction and relaxation. Optical Magnetic Twisting Cytometry (OMTC) is a high-throughput technique used to screen compounds for their ability to modulate cell stiffness. In a notable study, a library of bitter compounds was screened for their potential to relax ASMCs, a key factor in bronchodilation. nih.gov

The screening process identified Flufenamic acid (FFA) as the most potent compound for rapidly reducing the stiffness of ASMCs. nih.gov This effect was observed at a concentration of 1 µM, indicating a high degree of potency. nih.gov The reduction in cell stiffness is indicative of a relaxation response in the ASMCs, a desirable therapeutic effect for conditions like asthma. nih.gov The efficacy of this compound in reducing ASMC stiffness was found to be comparable to that of conventional β-agonists, such as isoproterenol. nih.gov

The mechanism behind this this compound-induced relaxation of ASMCs involves the activation of the bitter taste receptor TAS2R14, leading to a signaling cascade that results in the opening of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.gov This ultimately leads to a decrease in intracellular calcium and subsequent muscle relaxation, which is physically manifested as a reduction in cell stiffness. nih.gov

Table 1: Effect of this compound on Airway Smooth Muscle Cell Stiffness

CompoundConcentrationEffect on Cell StiffnessMethodReference
Flufenamic Acid1 µMRapid reductionOptical Magnetic Twisting Cytometry (OMTC) nih.gov
Isoproterenol100 µM~30% reductionOptical Magnetic Twisting Cytometry (OMTC) nih.gov

Traction Force Microscopy

To further corroborate the findings from cell stiffness screening, traction force microscopy (TFTM) has been employed. TFTM is a powerful technique that measures the contractile forces exerted by cells on their surrounding substrate. nih.gov This provides a direct assessment of the cell's contractile state.

Table 2: Biophysical Techniques in this compound Research on Airway Smooth Muscle Cells

TechniqueParameter MeasuredObserved Effect of this compound (1 µM)Reference
Optical Magnetic Twisting Cytometry (OMTC)Cell StiffnessSignificant and rapid reduction nih.govnih.gov
Fourier Transform Traction Force Microscopy (FTTFM)Cellular Traction ForcesInduction of cellular relaxation nih.govnih.gov

Future Directions and Emerging Research Avenues for Flufenamate

Development of Novel Flufenamate Derivatives with Enhanced Selectivity for Specific Targets

The broad-spectrum activity of flufenamic acid, while beneficial in some contexts, can also lead to off-target effects. nih.govmdpi.com Consequently, a significant area of research is dedicated to the chemical modification of the flufenamic acid scaffold to create derivatives with heightened selectivity for specific molecular targets. This approach aims to enhance therapeutic efficacy while minimizing undesirable interactions.

Researchers have successfully synthesized and characterized a variety of novel flufenamic acid derivatives:

Pentafluorosulfanyl (SF₅) Analogs : The introduction of the SF₅ group has yielded analogs with interesting biological activities. nih.gov For instance, certain SF₅-containing derivatives have demonstrated potent activation of the rat bile acid-sensitive ion channel (rBASIC) and high inhibitory potency and selectivity for the aldo-keto reductase family 1 member C3 (AKR1C3), a potential target in castration-resistant prostate cancer (CRPC). nih.gov

Hydrophobic Nanoprodrugs : Through esterification, hydrophobic monomeric and dimeric prodrugs of flufenamic acid have been created. nih.gov These can be formulated into stable nanoprodrugs that have shown enhanced growth inhibition of U87-MG glioma cells compared to the parent drug, suggesting a more efficient drug delivery mechanism. nih.gov

Metal Complexes : Novel ionic copper (II) and cobalt (II) complexes with this compound have been synthesized. researchgate.net The copper complex, in particular, exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line, indicating preferential selectivity. researchgate.net This highlights how complexation with metal ions can modulate the therapeutic potential of NSAIDs. researchgate.net

Androgen Receptor (AR) Inhibitors : A series of flufenamic acid analogs have been developed to target the androgen receptor. nih.gov Modifications, such as the inclusion of long alkyl chains or specific phenyl substitutions, resulted in derivatives with improved potency in inhibiting AR-mediated gene transcription, a key pathway in prostate cancer. nih.gov

Thiadiazole Derivatives : New derivatives incorporating a thiadiazole moiety have shown promise as anticancer agents. One such compound demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) kinase and induced the intrinsic apoptotic pathway in MCF-7 breast cancer cells. pensoft.net

These synthetic strategies are often aimed at improving selectivity for enzymes like COX-2 over COX-1 to enhance safety profiles or for entirely new targets like specific ion channels or receptors implicated in various diseases. nih.govresearchgate.netmdpi.com

Exploration of New Molecular Targets and Intracellular Pathways

Beyond its well-established inhibition of COX enzymes, flufenamic acid is now recognized as a modulator of a wide array of molecular targets, a promiscuity that has opened up new avenues for its therapeutic application. nih.govnih.govwm.edu This has shifted research focus towards understanding these "off-target" effects, which involve various ion channels and signaling pathways. nih.govresearchgate.net

Key Emerging Targets and Pathways:

Ion Channels : Flufenamic acid is a known modulator of multiple ion channel types, often with effects occurring at different concentrations. nih.govwm.eduresearchgate.net

TRP Channels : The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a particularly noteworthy target. mdpi.comnih.gov Flufenamic acid acts as a potent blocker of TRPM4, an effect implicated in its neuroprotective properties by mitigating blood-brain barrier disruption and neuroinflammation. nih.gov

Other Channels : It also affects chloride (Cl⁻) channels, voltage-gated sodium (Na⁺) channels, potassium (K⁺) channels, and L-type calcium (Ca²⁺) channels. nih.govnih.govmedchemexpress.com Its action on Na⁺ channels, for example, involves reducing current availability and slowing inactivation, which contributes to decreased neuronal excitability. nih.gov

Inflammasomes : Research suggests that fenamates can target the NLR family pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune response involved in neuroinflammation and neurodegenerative diseases. researchgate.netresearchgate.net

Transcription Factors and Nuclear Receptors :

NF-κB : Flufenamic acid has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. researchgate.netumw.edu.pl

PPARγ : Some NSAIDs, including flufenamic acid, have been identified as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. umw.edu.pl

Androgen Receptor (AR) : As mentioned, flufenamic acid and its derivatives can act as inhibitors of the androgen receptor, interfering with its transcriptional activity. nih.gov

Other Enzymes and Proteins :

AKR1C3 : This enzyme is a promising target in castration-resistant prostate cancer, and certain flufenamic acid analogs are potent and selective inhibitors. nih.gov

AMPK : Flufenamic acid can activate AMP-activated protein kinase (AMPK). medchemexpress.com

TEAD2 : It has been found to bind to the central pocket of the TEA Domain Transcription Factor 2 (TEAD2), inhibiting processes that depend on the TEAD-YAP interaction, such as cell proliferation and migration. medchemexpress.com

The following table summarizes the diverse molecular targets of flufenamic acid beyond COX enzymes.

Target ClassSpecific TargetObserved EffectReference
Ion ChannelsTRPM4Inhibition/Blockade nih.govnih.gov
Voltage-Gated Na⁺ ChannelsModulation (Reduced Availability) nih.govnih.gov
K⁺ ChannelsActivation nih.govmedchemexpress.com
Cl⁻ ChannelsBlockade nih.govmedchemexpress.com
Inflammatory PathwaysNLRP3 InflammasomeInhibition researchgate.netresearchgate.net
Transcription Factors / Nuclear ReceptorsNF-κBInhibition researchgate.netumw.edu.pl
PPARγAgonism umw.edu.pl
Androgen Receptor (AR)Inhibition nih.gov
Other ProteinsAKR1C3Inhibition nih.gov
TEAD2Inhibition medchemexpress.com

Application of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

To unravel the complex pharmacology of flufenamic acid, researchers are increasingly turning to a combination of advanced computational and experimental techniques. acs.orgnih.gov These methodologies provide insights at the atomic and molecular levels, helping to explain its polymorphism, conformational states, and interactions with biological targets. wikipedia.orgmdpi.com

Computational Methodologies:

Molecular Docking : This technique is widely used to predict the binding modes and affinities of flufenamic acid and its derivatives with target proteins like AKR1C3 and COX enzymes. researchgate.netacs.orgnih.gov It helps in understanding the specific interactions that confer potency and selectivity.

Molecular Dynamics (MD) Simulations : MD simulations are employed to study the stability and conformational changes of protein-ligand complexes over time. acs.orgnih.gov For instance, simulations have been used to assess the stability of flufenamic acid bound to AKR1C3. nih.gov

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to predict molecular properties and understand how factors like solvents influence the electronic structure and stability of different conformations of flufenamic acid. acs.orgnih.gov

Crystal Structure Prediction (CSP) : Given that flufenamic acid is a record-holder for the number of identified polymorphic forms, CSP studies are valuable for exploring its crystal energy landscape and identifying potential new, stable crystalline arrangements. wikipedia.orgnih.govucl.ac.uk

Experimental Methodologies:

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of flufenamic acid's numerous polymorphs and its complexes with other molecules. acs.orgnih.gov This technique provides precise information on intermolecular interactions and crystal packing. acs.org

Combined XRD-DSC : The novel technique of combining high-energy synchrotron X-ray powder diffraction with differential scanning calorimetry (XRD-DSC) allows for real-time characterization of phase transitions. ucl.ac.uk This is particularly useful for studying the stability of flufenamic acid's amorphous and metastable polymorphs. ucl.ac.uk

2D NOESY NMR : Nuclear Overhauser effect spectroscopy (2D NOESY) is a powerful NMR technique used to determine the conformational state of flufenamic acid in solution, which is crucial for understanding the mechanisms of polymorphic form formation. mdpi.com

These sophisticated tools are providing an unprecedented level of detail, connecting the molecule's fundamental physicochemical properties to its biological activity. acs.orgmdpi.com

Investigation of this compound's Role in Specific Disease Models (Mechanistic Focus)

The discovery of flufenamic acid's diverse molecular targets has spurred investigations into its therapeutic potential in a range of diseases, with a strong emphasis on elucidating the underlying mechanisms of action.

Neuroprotection and Neurological Disorders :

Cerebral Ischemia/Reperfusion Injury : In a mouse model of cardiac arrest and cardiopulmonary resuscitation (CA/CPR), flufenamic acid improved survival and neurological outcomes. nih.gov The neuroprotective effect was linked to its inhibition of the TRPM4 channel, which in turn mitigated blood-brain barrier disruption, reduced neuroinflammation by downregulating pro-inflammatory cytokines, and modulated microglia/macrophage function. nih.gov

Alzheimer's Disease : In an animal model of Alzheimer's, flufenamic acid was shown to alleviate inflammation, as well as Aβ and tau pathology. researchgate.net Its mechanism involves reducing microglial activation and potentially targeting the NLRP3 inflammasome pathway. researchgate.netresearchgate.net

Epilepsy : Flufenamic acid can reduce neuronal excitability and abolish burst-firing in neurons. nih.gov This anti-epileptic potential is attributed to its modulatory effect on voltage-gated sodium channels, where it alters the transition rates between the open and fast inactivated states. nih.gov

Cancer :

Prostate Cancer : Analogs of flufenamic acid that selectively inhibit AKR1C3 are being explored as potential new drug candidates for castration-resistant prostate cancer. nih.gov Other derivatives that inhibit androgen receptor-mediated transcription also show promise in this area. nih.gov

Breast Cancer : Derivatives of flufenamic acid have demonstrated the ability to induce apoptosis in breast cancer cell lines (MCF-7) by activating intrinsic pathways and inhibiting EGFR kinase. pensoft.net

Glioma : Nanoprodrug formulations of flufenamic acid have shown superior inhibition of glioma cell growth compared to the parent drug, suggesting a promising strategy for treating brain tumors. nih.gov

The table below details the mechanistic focus of flufenamic acid in various disease models.

Disease ModelKey Mechanistic FocusPrimary Molecular Target(s) ImplicatedReference
Cardiac Arrest / CPR (Neuroprotection)Reduction of neuroinflammation, mitigation of blood-brain barrier disruption, modulation of microglia function.TRPM4 nih.gov
Alzheimer's DiseaseAlleviation of neuroinflammation, reduction of Aβ and tau pathology, decreased microglial activation.NLRP3 Inflammasome, NF-κB researchgate.netresearchgate.net
EpilepsyReduction of neuronal excitability and burst-firing.Voltage-Gated Sodium Channels nih.gov
Castration-Resistant Prostate CancerInhibition of steroid hormone synthesis; inhibition of androgen-driven gene transcription.AKR1C3, Androgen Receptor nih.govnih.gov
Breast CancerInduction of apoptosis, inhibition of cell growth signaling.EGFR Kinase, Caspase 9 pensoft.net
GliomaInhibition of tumor cell growth via enhanced drug delivery.Not specified (focus on formulation) nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.